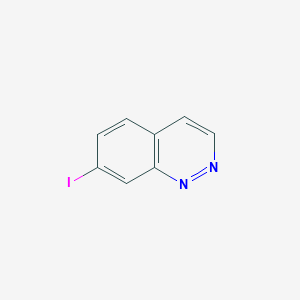
3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol: is an aromatic compound featuring a phenol group substituted with two fluorine atoms and a 1,2,4-oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to yield the 1,2,4-oxadiazole ring.
Introduction of the phenol group: The phenol group can be introduced via electrophilic aromatic substitution, where the oxadiazole ring is attached to a phenol precursor.
Fluorination: The final step involves the selective fluorination of the phenol ring at the 3 and 5 positions, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenols or oxadiazoles.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be used in the synthesis of polymers with specific electronic or optical properties.
Biology and Medicine:
Drug Design: The unique structure of the compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential photoluminescent properties.
Industry:
Agriculture: The compound can be explored as a potential agrochemical for pest control or plant growth regulation.
Electronics: Its electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their conformation and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4-(1,2,4-triazol-3-yl)phenol: Similar structure but with a triazole ring instead of an oxadiazole ring.
3,5-Difluoro-4-(1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a different oxadiazole isomer.
Uniqueness:
Reactivity: The specific positioning of the oxadiazole ring and fluorine atoms in 3,5-Difluoro-4-(1,2,4-oxadiazol-3-yl)phenol confers unique reactivity patterns compared to its analogs.
Applications: Its unique structure makes it particularly suitable for applications in catalysis, material science, and drug design, where specific electronic and steric properties are required.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H4F2N2O2 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
3,5-difluoro-4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H4F2N2O2/c9-5-1-4(13)2-6(10)7(5)8-11-3-14-12-8/h1-3,13H |
Clé InChI |
WUKSOLWPHPQFGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C2=NOC=N2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)


![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)

